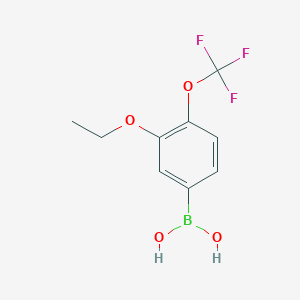

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

CAS No.: 1701449-06-0

Cat. No.: VC2872971

Molecular Formula: C9H10BF3O4

Molecular Weight: 249.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1701449-06-0 |

|---|---|

| Molecular Formula | C9H10BF3O4 |

| Molecular Weight | 249.98 g/mol |

| IUPAC Name | [3-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(10(14)15)3-4-7(8)17-9(11,12)13/h3-5,14-15H,2H2,1H3 |

| Standard InChI Key | XVWFHBKZHAXGDP-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O |

Introduction

Chemical Identity and Structural Properties

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is characterized by specific chemical identifiers and structural features that define its reactivity and potential applications. The compound's key chemical identifiers are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid |

| CAS Number | 1701449-06-0 |

| Molecular Formula | C9H10BF3O4 |

| Molecular Weight | 249.98 g/mol |

| MDL Number | MFCD21332933 |

| Standard Purity | Not less than 98% |

The molecular structure features a phenyl ring with three key substituents: a boronic acid group (-B(OH)2), an ethoxy group (-OCH2CH3) at position 3 (meta), and a trifluoromethoxy group (-OCF3) at position 4 (para). This arrangement creates a unique electronic environment that influences the compound's chemical behavior and reactivity profiles .

Comparative Analysis with Similar Compounds

Relationship to Other Trifluoromethoxy Phenylboronic Acids

While specific research on 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is limited in the available literature, studies on related trifluoromethoxy-substituted phenylboronic acids provide valuable insights into its potential properties and applications. Trifluoromethoxyphenylboronic acids in general have been characterized for their acidity, stability, and binding properties in both solution and solid states .

The position of the trifluoromethoxy group on the phenyl ring significantly influences the compound's properties. For instance, ortho-trifluoromethoxyphenylboronic acid has been reported to exhibit unusual binding selectivity for D-glucose over D-fructose, which is uncommon for phenylboronic acids and potentially valuable for applications in diabetes diagnostics .

Comparison with Trifluoromethyl Analogues

It is instructive to compare 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid with its trifluoromethyl analogues, such as 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid. The latter compound has been described as having enhanced solubility and stability compared to similar non-fluorinated compounds, making it a preferred choice for various research applications .

While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are both fluorine-containing substituents, they impart different electronic and steric effects on the phenyl ring. The trifluoromethoxy group generally confers greater lipophilicity and different electronic properties compared to the trifluoromethyl group, which could lead to distinct reactivity patterns and applications for compounds bearing these substituents.

Applications in Material Science

Polymer Chemistry

Phenylboronic acids have applications in material science, particularly in the development of functional polymers with specific properties. The boronic acid group can participate in reversible covalent bonding with diols and other nucleophiles, allowing for the creation of responsive or self-healing materials.

The presence of the trifluoromethoxy group in 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid could contribute to enhanced hydrophobicity, thermal stability, and chemical resistance of polymers incorporating this moiety. These properties could be valuable for applications requiring materials with specific surface characteristics or resistance to harsh environmental conditions.

Future Research Directions

Expanding Synthetic Methodologies

Despite the potential utility of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid, efficient synthetic routes for this compound remain an area requiring further development. Future research could focus on developing optimized methods for synthesizing this compound with high yield, purity, and regioselectivity, potentially employing novel catalysts or reaction conditions.

Additionally, investigations into the scalability and environmental impact of synthetic processes would be valuable for enabling the practical application of this compound in various fields. Green chemistry approaches, such as the use of environmentally benign solvents or catalysts, could be explored to develop more sustainable synthetic methods.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies involving 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid and related compounds could provide valuable insights into the influence of substitution patterns on reactivity, binding properties, and biological activity. Such studies could guide the rational design of optimized derivatives for specific applications, potentially leading to compounds with enhanced performance characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume